molecular formula C11H15BrClNO2S B1334217 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride CAS No. 226400-32-4

4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride

Cat. No.: B1334217
CAS No.: 226400-32-4
M. Wt: 340.66 g/mol
InChI Key: YGESRTIVVNWGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride is a piperidine derivative featuring a sulfonyl group (-SO₂-) at the 4-position of the piperidine ring, which is further substituted with a 4-bromophenyl moiety. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGESRTIVVNWGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375523
Record name 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226400-32-4
Record name 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride in cancer therapeutics. Its structural similarity to known kinase inhibitors suggests that it may interact with specific protein targets involved in cancer progression. For instance, compounds with similar piperidine structures have shown efficacy against CDK6 and CDK4, which are critical in cell cycle regulation .

2. Neuropharmacological Research
The compound's piperidine framework is prevalent in many neuroactive drugs. Research indicates that derivatives of piperidine can modulate neurotransmitter systems, making this compound a candidate for further exploration in treating neurological disorders such as Alzheimer's disease. Its potential to form hybrids with other neuroprotective agents could enhance its efficacy .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in drug development. According to safety data sheets, the compound is classified as harmful if swallowed or if it comes into contact with skin, indicating a need for careful handling during research and application .

Case Studies and Research Findings

Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of this compound to evaluate their biological activities. The derivatives were tested for their ability to inhibit specific kinases associated with tumor growth, demonstrating promising results that warrant further investigation .

Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of piperidine derivatives, including this compound. Researchers observed significant interactions with serotonin receptors, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects

  • Electron-Donating Groups : Methyl and methoxy substituents increase electron density on the phenyl ring, altering the sulfonyl group’s electronic properties and reactivity .
  • Sulfonyl vs. Thio : Sulfonyl (-SO₂-) groups are stronger electron-withdrawing moieties than thio (-S-), influencing metabolic stability and target binding .

Biological Activity

4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C11H15BrClN
  • CAS Number : 226400-32-4
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes, particularly those involved in bacterial cell wall synthesis and other metabolic pathways.
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, likely due to its structural features that facilitate binding to bacterial enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against several bacterial strains, yielding the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi12.5 µg/mL
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results suggest that the compound has moderate to strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory effects, notably against acetylcholinesterase (AChE) and urease. The following table summarizes the IC50 values obtained from enzyme inhibition assays:

EnzymeIC50 Value (µM)
Acetylcholinesterase5.0
Urease10.0

These findings indicate that this compound could be a potential candidate for treating conditions associated with elevated levels of these enzymes .

Case Study 1: Antibacterial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various piperidine derivatives, including this compound. The study highlighted its effectiveness against Salmonella typhi and Staphylococcus aureus, supporting its potential use as an antibacterial agent .

Case Study 2: Anticancer Activity

Another study explored the anticancer properties of piperidine derivatives. The results indicated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. These findings warrant further investigation into its application in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
Reactant of Route 2
4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.